molecular formula C19H24N2O4S B2627346 Ethyl 2-(4-butoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 393838-87-4

Ethyl 2-(4-butoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No. B2627346
CAS RN: 393838-87-4
M. Wt: 376.47
InChI Key: VEKBSGBBRAEHHZ-VXPUYCOJSA-N
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Description

Ethyl 2-(4-butoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, also known as BBIC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BBIC is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Characterization

  • A study by Mohamed (2021) detailed a convenient synthesis route for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of thiazole compounds in organic synthesis (H. M. Mohamed, 2021).
  • Albreht et al. (2009) transformed ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates, highlighting the chemical flexibility of thiazole derivatives in generating new compounds with potential biological activities (A. Albreht et al., 2009).

Photolytic Pathways and Chemical Transformations

  • Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing insights into the photochemical behavior of isoxazole derivatives, which share structural similarities with thiazole compounds, suggesting potential for innovative photolytic pathways in thiazole chemistry (K. Ang & R. Prager, 1992).

Potential Biological Activities

  • Yavari et al. (2017) synthesized functionalized thiazoles and pyrimidine-4(3H)-thiones from 1,1,3,3-tetramethylguanidine, acetylenic esters, and aryl isothiocyanates, demonstrating the thiazole core's capacity to interact with biological targets and its relevance in medicinal chemistry (I. Yavari et al., 2017).

Antimicrobial and Antioxidant Properties

  • Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their antimicrobial and antioxidant activities, suggesting that thiazole derivatives could offer promising antimicrobial and antioxidant properties (K. Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-(4-butoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-7-12-25-15-10-8-14(9-11-15)17(22)20-19-21(4)13(3)16(26-19)18(23)24-6-2/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKBSGBBRAEHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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